Cas no 1247121-32-9 (2-methoxy-4-methylbenzene-1-carboximidamide)

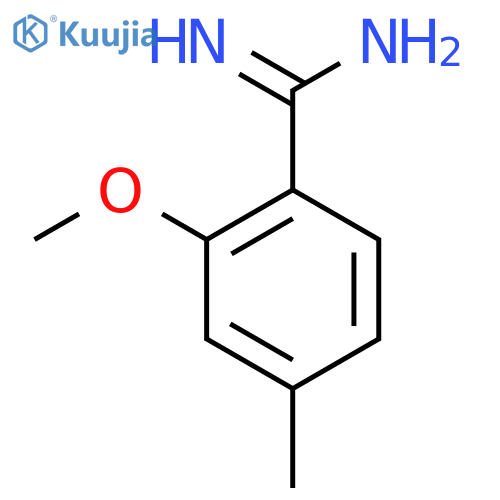

1247121-32-9 structure

商品名:2-methoxy-4-methylbenzene-1-carboximidamide

2-methoxy-4-methylbenzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-4-methylbenzene-1-carboximidamide

- EN300-1853379

- AKOS011590463

- 1247121-32-9

-

- インチ: 1S/C9H12N2O/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H3,10,11)

- InChIKey: OSKLPLMHCPGBRG-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C)C=CC=1C(=N)N

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 59.1Ų

2-methoxy-4-methylbenzene-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853379-0.1g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1853379-10.0g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1853379-0.5g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1853379-0.25g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1853379-2.5g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1853379-1.0g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1853379-0.05g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1853379-5.0g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1853379-5g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1853379-1g |

2-methoxy-4-methylbenzene-1-carboximidamide |

1247121-32-9 | 1g |

$557.0 | 2023-09-18 |

2-methoxy-4-methylbenzene-1-carboximidamide 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1247121-32-9 (2-methoxy-4-methylbenzene-1-carboximidamide) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量